molecular formula C20H17BrO2 B1280388 Pro-gly-ome tfa CAS No. 634922-10-4

Pro-gly-ome tfa

Cat. No. B1280388
M. Wt: 369.3 g/mol
InChI Key: LBAPEDPREBPULC-UHFFFAOYSA-N
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Description

The term "Pro-gly-ome tfa" appears to be a reference to a specific motif or sequence within peptides, particularly those that are protected or modified with trifluoroacetic acid (TFA). The papers provided discuss various aspects of peptides containing the Pro-Gly sequence and the use of TFA in peptide chemistry.

Synthesis Analysis

The synthesis of peptides and glycoconjugates involving TFA is highlighted in the research. For instance, glycosyl N-phenyltrifluoroacetimidates (PTFAI) have been used extensively in the past decade for the synthesis of oligosaccharides and glycoconjugates. These donors are particularly advantageous for glycosidic coupling with 'arming' sugar donors, ketose donors, and less nucleophilic acceptors, reflecting the current status and potential future trends in glycosylation chemistry .

Molecular Structure Analysis

The molecular structure and conformational properties of peptides containing the Pro-Gly motif have been studied using various spectroscopic techniques. For example, the conformational flexibility of Pro-Gly was investigated using NMR, Raman scattering, and Raman optical activity (ROA). These studies have shown that the Pro-Gly sequence, often used to mimic natural beta-hairpin turns, does not inherently stabilize the loop conformation in a vacuum. However, in an aqueous environment, the propensity to form beta-hairpin loops is an intrinsic property of the Pro-Gly sequence .

Chemical Reactions Analysis

The papers do not provide explicit details on specific chemical reactions involving the "Pro-gly-ome tfa" motif. However, the use of TFA in peptide chemistry is implied, as TFA is commonly used as a protecting group for amino acids during peptide synthesis and can influence the reactivity and solubility of peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides containing the Pro-Gly sequence and TFA have been characterized using 1H, 13C, and 19F NMR spectroscopy. These studies have shown that the peptide backbone of TFA-Gly-Gly-X-Ala-OCH3, where X is one of the 20 common amino acids, adopts a predominantly extended flexible random coil form. The amino acid sequence effects are small, indicating that the NMR parameters of Gly and Ala residues are only slightly affected by the different residue X. This suggests that the physical and chemical properties of these peptides are relatively consistent despite variations in the side chains .

Scientific Research Applications

Gas Chromatography Applications

A study by Tomida, Nunosawa, & Mochizuki (1977) explored the synthesis and separation of N-Tfa-L-leucyl-dipeptide methyl esters and N-Tfa-aminoacyl-L-alanyl amino acid methyl esters, including variations with Pro (Proline) and Gly (Glycine), using gas chromatography. This approach facilitated the study of the relationship between amino acid composition and retention values in chromatography.

Conformational Studies of Pseudopeptides

The conformational properties of cyclic pseudopentapeptides containing Pro-Gly sequences and their TFA salts were studied by Ma & Spatola (1993) using NMR spectroscopy. The presence of TFA affected the structural rigidity of these compounds, providing insights into the conformational behavior of such pseudopeptides.

Plant Stress Resistance

In the context of plant biology, Ashraf & Foolad (2007) discussed the roles of glycine betaine and proline in enhancing plant resistance to various environmental stresses. Although not directly related to Pro-gly-ome tfa, this research highlights the significance of individual amino acids like Glycine and Proline in biological systems.

Peptide Synthesis

Research by Tomida, Tsuyama, & Hatanaka (1990) outlined a method for preparing trifluoroacetylprolyl amino acids, an important step in peptide synthesis. This method's simplicity and practicality make it valuable for peptide synthesis, including compounds with Pro-Gly sequences.

Neurosignaling and Inflammatory Response

The effects of Glyproline peptides, including Pro-Gly-containing sequences, on the genetic response related to inflammation and neurosignaling after cerebral ischemia were investigated by Stavchansky et al. (2022). This study contributes to understanding the biological roles of such peptides in disease and treatment contexts.

Glycopeptide Enrichment in Glycoproteomics

In the field of glycoproteomics, Mysling et al. (2010) developed an improved method for glycopeptide enrichment using TFA ion pairing, significantly enhancing glycopeptide detection. This approach is crucial for the structural characterization of protein glycosylation.

Antioxidant Properties of Peptides

Research on the synthesis of tetrapeptides, including Pro-Gly sequences, and their antioxidant properties was conducted by Maharani et al. (2020). The study synthesized and tested various peptides for their antioxidant activities, demonstrating the potential therapeutic applications of such compounds.

Safety And Hazards

Pro-Gly-OMe TFA is classified under CLP as Acute Tox. 4: H302+H312+H332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.C2HF3O2/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3,(H,10,12);(H,6,7)/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSRQCKLLGODS-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-gly-ome tfa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TH Smith - 1974 - search.proquest.com
In part I two synthetic approaches to camptothecin were investigated. The first approach, while ultimately unsuccessful, did generate a practical synthesis of a camptothecin E-ring …
Number of citations: 0 search.proquest.com

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